molecular formula C10H15NO3 B12862062 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol

1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol

Cat. No.: B12862062
M. Wt: 197.23 g/mol
InChI Key: JTDZDTSENAOTDL-UHFFFAOYSA-N
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Description

Contextualization within Aminophenoxy Propanol (B110389) and Ether-Amine Alcohol Compounds

1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol belongs to the broader classes of aminophenoxy propanol and ether-amine alcohol compounds. This family of molecules is characterized by a propan-2-ol core structure linked to an aromatic ring via an ether bond, with an amino group also present. A prominent and structurally related example within this category is Metoprolol (B1676517), a well-known β-adrenergic blocker, which features a 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol structure. nih.govepo.orgscbt.com

The synthesis of such compounds often involves the reaction of a substituted phenol (B47542) with an epoxide, like epichlorohydrin (B41342), followed by the introduction of an amine. epo.org Research into aminophenol derivatives is extensive, with studies focusing on the synthesis of various analogues for different applications. nih.govnih.gov For instance, the condensation of phenols with other reagents to create complex ethers is a common strategy in organic synthesis. researchgate.net The fundamental structure of an alcohol combined with an ether and an amine provides a rich platform for chemical modification and exploration. pearson.comquizlet.comlibretexts.org

Structural Features and Functional Groups Relevant to Chemical Reactivity

The chemical behavior of this compound is dictated by its distinct functional groups: a primary aromatic amine, a phenyl ether, a secondary alcohol, and a methoxy (B1213986) ether.

Primary Aromatic Amine (-NH₂): The amino group attached to the benzene (B151609) ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. It is also a primary nucleophile and a base, allowing it to react with a wide range of electrophiles, such as acyl chlorides and alkyl halides, and to participate in the formation of Schiff bases. pearson.commsu.edu

Phenyl Ether (-O-Ar): The ether linkage connecting the propanol backbone to the aminophenyl group is generally stable. masterorganicchemistry.com However, under harsh acidic conditions, ether cleavage can occur. masterorganicchemistry.com

Secondary Alcohol (-OH): The hydroxyl group on the central carbon of the propane (B168953) chain is a key reactive site. It can undergo oxidation to form a ketone or participate in esterification and etherification reactions. quizlet.commsu.edu The activation of this alcohol group, for instance by converting it into a better leaving group like a sulfonate ester, is a common strategy to facilitate nucleophilic substitution reactions. quizlet.com

Methoxy Ether (-OCH₃): The terminal methoxy group is relatively unreactive, making it a stable feature in many synthetic transformations. pearson.com

The interplay of these groups—the nucleophilic amine, the reactive alcohol, and the activated aromatic ring—makes the molecule multifunctional and prone to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound (Note: As this is a specialized research compound, some properties are calculated or estimated based on its structure.)

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight197.23 g/mol
IUPAC Name1-(4-aminophenoxy)-3-methoxypropan-2-ol
Hydrogen Bond Donors2 (from -OH and -NH₂)
Hydrogen Bond Acceptors4 (from O in -OH, O in ether, N in -NH₂, O in -OCH₃)
LogP (estimated)0.8-1.2
pKa (amine, est.)~4.5-5.0
pKa (alcohol, est.)~15-16

Significance as a Building Block and Research Target in Organic Synthesis

The true significance of this compound in chemical research lies in its utility as a versatile building block. A building block in this context is a molecule that can be used as a starting point to construct a variety of more complex derivatives. The presence of multiple, orthogonally reactive functional groups is highly desirable in strategies like Diversity-Oriented Synthesis (DOS), where the goal is to create libraries of structurally diverse molecules from a common core. mdpi.com

The primary amine allows for the introduction of a wide array of substituents through acylation or alkylation, or it can be used to construct heterocyclic rings. nih.gov For example, aminoacetophenones, which also contain an amino group on a phenyl ring, serve as key starting materials for synthesizing analogs of natural products like flavones and coumarins. mdpi.com Similarly, the hydroxyl group can be derivatized to form esters or ethers, adding another point of diversification. quizlet.commsu.edu The aromatic ring itself can undergo further substitution, guided by the activating amino group.

This multifunctionality enables chemists to systematically and selectively modify the structure to explore chemical space. The synthesis of functionalized disiloxanes, for example, relies on starting materials with multiple reactive sites that can be addressed selectively, highlighting the value of such building blocks in creating novel materials. researchgate.net Therefore, this compound represents a valuable scaffold for developing new compounds in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-(4-aminophenoxy)-3-methoxypropan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5,9,12H,6-7,11H2,1H3

InChI Key

JTDZDTSENAOTDL-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1=CC=C(C=C1)N)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Disconnection at the Phenoxy-Ether Linkage

A primary retrosynthetic disconnection targets the ether linkage between the phenoxy group and the propan-2-ol backbone. This bond can be conceptually cleaved to yield two key synthons: a 4-aminophenoxide anion and a 3-methoxy-propan-2-ol unit bearing a suitable leaving group. The corresponding synthetic equivalents would be 4-aminophenol (B1666318) and a reactive three-carbon component such as 1-chloro-3-methoxy-propan-2-ol or an epoxide derivative like 2-(methoxymethyl)oxirane. This approach is characteristic of the Williamson ether synthesis. researchgate.netgoogle.commiracosta.edu

Disconnection at the Amino Aromatic Moiety

An alternative disconnection strategy involves the formation of the amino group in a late stage of the synthesis. This approach starts with a precursor containing a nitro group in the para-position of the phenoxy ring, namely 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol. The carbon-nitrogen bond of the amino group is thus disconnected, leading back to the nitro-precursor. This intermediate can then be synthesized and subsequently reduced to the desired amino compound. This strategy is often preferred as the electron-withdrawing nature of the nitro group can facilitate the initial ether synthesis step, and a variety of reliable methods are available for the reduction of aromatic nitro groups. A recent study describes the synthesis of similar anilines via the reduction of nitro-intermediates. researchgate.net

Disconnection at the Propan-2-ol Backbone

A third retrosynthetic viewpoint involves disconnecting the propan-2-ol backbone itself. This could involve, for example, the opening of a glycidyl (B131873) ether precursor, such as 2-((4-aminophenoxy)methyl)oxirane, by a methoxide (B1231860) source. However, this approach is generally less common for this specific target molecule compared to the Williamson ether synthesis-based strategies.

Direct Synthesis Routes for the Compound

Based on the retrosynthetic analysis, direct synthesis routes can be devised. The most prevalent and efficient of these involves the construction of the phenoxy-ether scaffold as a key step.

Construction of the Phenoxy-Ether Scaffold

The formation of the ether bond is central to the synthesis of this compound. The Williamson ether synthesis and its variations are the most widely employed methods for this transformation. google.comnih.govresearchgate.net

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. researchgate.net In the context of synthesizing this compound, two main variations of this approach can be considered.

Route A: Reaction of 4-Aminophenol with a Methoxy-propanol derivative

In this route, 4-aminophenol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then reacts with a three-carbon electrophile, such as 1-chloro-3-methoxy-propan-2-ol, to form the target molecule.

Reactant 1Reactant 2BaseSolventProduct
4-Aminophenol1-Chloro-3-methoxy-propan-2-olSodium Hydroxide (B78521)Water/Organic co-solventThis compound

Route B: Reaction of 4-Nitrophenol (B140041) and subsequent reduction

To circumvent potential side reactions with the amino group, a more common and often higher-yielding approach involves the use of 4-nitrophenol as the starting material. The strongly electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide. The resulting intermediate, 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol, is then isolated and the nitro group is reduced to the desired amine. This two-step process is a well-established method for preparing amino-substituted aryl ethers. The synthesis of analogous compounds, such as metoprolol (B1676517), often follows a similar strategy where a substituted phenol (B47542) is reacted with an epoxide or a chlorohydrin. google.comnih.govquickcompany.in A recent 2025 publication also highlights the synthesis of related 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols through the reduction of a nitro-precursor. researchgate.net

A plausible synthetic sequence is detailed below:

Step 1: Synthesis of 1-(4-Nitrophenoxy)-3-methoxy-propan-2-ol

4-Nitrophenol is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent to form the sodium or potassium 4-nitrophenoxide salt.

This salt is then reacted with 1-chloro-3-methoxy-propan-2-ol. The reaction mixture is typically heated to ensure completion.

After an aqueous workup, the product, 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol, can be isolated and purified.

Step 2: Reduction of the Nitro Group

The intermediate nitro-compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

A reducing agent is then employed to convert the nitro group to an amino group. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium (B1175870) formate) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

Upon completion of the reduction, the final product, this compound, is isolated and purified.

The following table summarizes the likely reagents and conditions for this two-step synthesis.

StepReactantsReagentsSolventConditionsProduct
14-Nitrophenol, 1-Chloro-3-methoxy-propan-2-olNaOH or KOHWater, Ethanol, or DMFHeating1-(4-Nitrophenoxy)-3-methoxy-propan-2-ol
21-(4-Nitrophenoxy)-3-methoxy-propan-2-olH₂, Pd/C or SnCl₂/HClEthanol or MethanolRoom Temperature to RefluxThis compound

This synthetic strategy offers a reliable and scalable method for the preparation of this compound, leveraging the well-established principles of the Williamson ether synthesis and aromatic nitro group reduction.

Epoxide Ring-Opening Reactions with Phenols

A cornerstone in the synthesis of aryloxy-propan-2-ol derivatives is the nucleophilic ring-opening of an epoxide by a phenol. jsynthchem.comnih.gov This reaction is a highly efficient method for forming the crucial ether bond between the aromatic ring and the propanol (B110389) chain. The reaction typically proceeds via an SN2 mechanism, where a phenoxide ion attacks one of the electrophilic carbons of the epoxide ring. libretexts.org

In a common synthetic route towards this compound, the starting phenol is often 4-nitrophenol. The nitro group is used as a protected form of the amine, as it is relatively inert to the conditions of the epoxide opening and can be readily converted to the amino group in a later step. The phenoxide is generated in situ by treating the phenol with a base, such as sodium hydroxide or potassium carbonate.

The epoxide partner in this reaction can vary. A frequent choice is epichlorohydrin (B41342). The reaction of 4-nitrophenol with epichlorohydrin under basic conditions yields 1-(4-nitrophenoxy)-2,3-epoxypropane. This intermediate is then subjected to a second ring-opening reaction, this time with methanol or sodium methoxide, to introduce the methoxy (B1213986) group and generate the 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol precursor. Alternatively, a pre-functionalized epoxide, such as glycidyl methyl ether (2-(methoxymethyl)oxirane), can be reacted directly with 4-nitrophenol to form the complete carbon-oxygen backbone in a single step.

The regioselectivity of the epoxide opening is a key consideration. In basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide, which, in the case of terminal epoxides like epichlorohydrin or glycidyl methyl ether, is the terminal carbon. jsynthchem.comlibretexts.org

Introduction and Functionalization of the Amino Group

The introduction of the amino group onto the aromatic ring is a critical transformation. This is most commonly achieved by reduction of a nitro precursor, although other aromatic amination strategies exist in principle.

While less common for this specific target molecule compared to the nitro reduction route, modern organic chemistry offers several methods for the direct amination of aromatic rings. Catalytic methods, such as the Buchwald-Hartwig amination, could theoretically be employed to form the C-N bond on a pre-existing 1-phenoxy-3-methoxy-propan-2-ol scaffold. nih.gov This would involve the palladium-catalyzed cross-coupling of an aryl halide or triflate with an ammonia (B1221849) equivalent. However, these methods are often complex and may not be as cost-effective or high-yielding for this particular structure as the traditional nitro reduction pathway. nih.gov

The most prevalent and efficient strategy for introducing the amino group is through the reduction of a 4-nitro-phenoxy intermediate. researchgate.net The compound 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol serves as the direct precursor to the final product. The reduction of the aromatic nitro group to a primary amine can be accomplished using a variety of reagents and conditions, selected based on yield, selectivity, and process safety. researchgate.net

A widely used method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is known for its high efficiency and clean reaction profile, typically yielding the desired amine in high purity. Other catalysts, such as platinum or Raney nickel, can also be employed.

Chemical reduction methods offer an alternative to high-pressure hydrogenation. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄), are effective for this transformation. These reactions are often performed in protic solvents like ethanol or water. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain conditions.

Table 1: Comparison of Reduction Methods for Nitro Precursors

Reducing Agent/SystemTypical ConditionsAdvantagesConsiderations
H₂ / Pd/CMethanol or Ethanol solvent, room temperature to 50°C, 1-5 atm H₂ pressureHigh yield, clean product, catalyst is recyclable.Requires specialized hydrogenation equipment.
SnCl₂ / HClConcentrated HCl, often with a co-solvent like ethanol, 0°C to reflux.Effective and reliable, does not require high pressure.Generates tin-based waste products; workup can be extensive.
Fe / HCl or NH₄ClAqueous ethanol, reflux.Inexpensive and environmentally benign metal.Can require large excess of iron, produces iron sludge.
Sodium Dithionite (Na₂S₂O₄)Aqueous or aqueous/organic solvent mixture, often with a base.Mild conditions, useful for sensitive substrates.Stoichiometric reagent, can have lower yields.

Formation of the Methoxy-Propan-2-ol Chain

Instead, the methoxy-propan-2-ol chain is constructed directly onto the phenolic substrate. As outlined previously, this is generally achieved via two main pathways:

Two-Step Epichlorohydrin Route: This involves the initial reaction of 4-nitrophenol with epichlorohydrin to form an epoxide intermediate, 1-(4-nitrophenoxy)-2,3-epoxypropane. nih.gov This epoxide is then subjected to a regioselective ring-opening reaction with a methanol/base system (e.g., sodium methoxide in methanol). The methoxide ion attacks the terminal carbon of the epoxide, yielding the 3-methoxy-propan-2-ol chain attached to the nitrophenoxy core.

One-Step Glycidyl Ether Route: A more convergent approach involves using 2-(methoxymethyl)oxirane (glycidyl methyl ether) as the alkylating agent for 4-nitrophenol. epo.org This reaction, conducted under basic conditions, directly forms the 1-(4-nitrophenoxy)-3-methoxy-propan-2-ol structure in a single synthetic operation, improving step economy.

Advanced and Stereoselective Synthesis Techniques

The central carbon of the propan-2-ol moiety (C2) is a stereocenter. For many related pharmaceutical compounds, such as β-blockers, biological activity is highly dependent on the stereochemistry at this position, with the (S)-enantiomer often being significantly more active. mdpi.comrsc.org Therefore, enantioselective synthesis is a critical area of research for producing optically pure versions of such molecules.

Enantioselective Synthesis of the Propan-2-ol Moiety

Achieving an enantiomerically pure or enriched product requires a strategy that can control the formation of the chiral center.

One of the most effective strategies is a chiral pool synthesis , which utilizes enantiomerically pure starting materials. researchgate.net For instance, instead of using racemic epichlorohydrin, commercially available (R)- or (S)-epichlorohydrin can be used. The SN2 reaction of 4-nitrophenol with (R)-epichlorohydrin, for example, proceeds with inversion of stereochemistry to produce an (S)-epoxide intermediate. Subsequent ring-opening with methoxide maintains this stereocenter, ultimately leading to the (S)-enantiomer of the final product. Similarly, starting with enantiopure (S)-glycidol derivatives can achieve the same outcome. nih.gov

Another powerful approach is chemoenzymatic synthesis . This method often employs a kinetic resolution of a racemic intermediate. rsc.orgresearchgate.net For example, a racemic mixture of a precursor alcohol can be treated with a lipase (B570770) enzyme in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted. researchgate.net The acylated and unacylated enantiomers can then be separated by standard chromatographic techniques. This method has been successfully applied to the synthesis of various optically active β-blockers. rsc.org

Table 2: Strategies for Enantioselective Synthesis

StrategyDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUses enantiomerically pure starting materials (e.g., (S)-epichlorohydrin, (S)-glycidol). nih.govresearchgate.netConceptually straightforward, high enantiomeric purity is often achievable.Cost of chiral starting materials can be high; limited to available chiral building blocks.
Asymmetric CatalysisA chiral catalyst directs the reaction of a prochiral substrate to favor one enantiomer.Potentially very efficient (small amount of catalyst can generate large amount of product).Development of a suitable catalyst can be challenging and expensive.
Chemoenzymatic ResolutionAn enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for separation. rsc.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50% for the desired enantiomer; requires separation of products.

Kinetic Resolution Methods for Chiral Intermediates

The synthesis of enantiomerically pure this compound heavily relies on the effective resolution of chiral intermediates. Kinetic resolution, particularly through enzymatic methods, has emerged as a predominant strategy due to its high enantioselectivity and mild reaction conditions. researchgate.net Lipases are the most extensively used enzymes for this purpose, demonstrating remarkable efficacy in discriminating between enantiomers of key precursors. researchgate.net

A common and highly effective approach involves the kinetic resolution of a racemic chlorohydrin intermediate, such as 1-chloro-3-(4-nitrophenoxy)-3-methoxypropan-2-ol or a structurally similar precursor. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).

Candida antarctica lipase B (CALB) is a frequently employed biocatalyst for the kinetic resolution of intermediates in the synthesis of β-blockers. acs.orgntnu.nomdpi.com It is often immobilized on various supports, such as acrylic resin (e.g., Novozym 435) or Immobead-350, to enhance its stability and reusability. acs.orgnih.gov For instance, in the synthesis of the structurally related (S)-metoprolol, CALB is used to catalyze the transesterification of the racemic chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. europeanpharmaceuticalreview.com This enzymatic step is crucial for establishing the desired stereochemistry of the final active pharmaceutical ingredient.

The choice of acylating agent and solvent system significantly influences the efficiency and enantioselectivity of the kinetic resolution. Vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the transesterification. ntnu.no The reaction is typically carried out in organic solvents.

Recent advancements have also explored mechanoenzymology, where mechanical force (e.g., ball milling) is used to activate the biocatalytic transformation. A dual kinetic resolution of propranolol (B1214883) precursors mediated by CALB under mechanical activation has been reported to yield both enantiomeric precursors with high enantiomeric excess (up to 99%) and excellent enantioselectivity (E > 300). acs.org

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of intermediates structurally related to the synthesis of this compound.

EnzymeSubstrateAcylating AgentSolventEnantiomeric Excess (ee) of ProductEnantiomeric Ratio (E)Reference
Candida antarctica Lipase B (CALB)1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-olVinyl acetate-99% ((R)-chlorohydrin)67 ntnu.no
Lipase AK from Pseudomonas sp.1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol--91% ((R)-chlorohydrin)- ntnu.no
Candida antarctica Lipase B (CALB)Racemic propranolol precursorsIsopropenyl acetateSolvent-free (ball milling)up to 99%>300 acs.org
Amano Lipase AK from P. fluorescensrac-1-(2,6-dimethylphenoxy)propan-2-yl acetateHydrolysisPhosphate buffer/acetonitrile>99% ((R)-alcohol)>200 core.ac.uk
Lipase from T. lanuginosus (immobilized)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateHydrolysisPhosphate buffer/acetonitrile>99% ((R)-alcohol)>200 core.ac.uk

Green Chemistry Considerations in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound and related β-blockers is an area where such considerations are actively being implemented.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the context of synthesizing this compound, the use of aqueous media for certain steps is a significant green advantage. Enzymatic kinetic resolutions, as described in section 2.3.2, can often be performed in aqueous buffer systems, sometimes with a co-solvent. core.ac.uk This reduces the reliance on potentially hazardous organic solvents.

Furthermore, innovative approaches such as mechanoenzymology offer the possibility of performing reactions under solvent-free conditions. acs.org The activation of enzymes by mechanical force, like ball milling, eliminates the need for a solvent altogether, leading to a more environmentally benign process. acs.org

Catalytic Approaches and Efficiency

The use of catalysts, both chemical and biological, is central to green synthesis as they can increase reaction efficiency and reduce waste. In the synthesis of β-blockers, both biocatalysts and chemocatalysts play a crucial role.

Recent breakthroughs have demonstrated the potential for ultrafast, continuous-flow synthesis of β-blockers like metoprolol and propranolol using an amine-functionalized graphene oxide (NGO) membrane nanoreactor. europeanpharmaceuticalreview.combioengineer.org This innovative approach achieves nearly 100% conversion and selectivity in seconds at room temperature. europeanpharmaceuticalreview.combioengineer.org The turnover frequency (TOF) of this system is significantly higher than traditional powder catalysts, highlighting a major leap in catalytic efficiency. bioengineer.org Such technology offers a scalable and highly sustainable alternative to conventional batch processing. europeanpharmaceuticalreview.combioengineer.org

The efficiency of enzymatic catalysts, such as lipases in kinetic resolutions, is also a key factor. The high enantioselectivity of these enzymes allows for the production of the desired enantiomer in high purity, which is a critical aspect of pharmaceutical synthesis. researchgate.net

The following table provides a comparative look at the efficiency of different catalytic systems in the synthesis of β-blockers.

Catalytic SystemReactionKey Performance MetricTemperatureReference
Amine-functionalized graphene oxide (NGO) membrane nanoreactorContinuous-flow synthesis of propranolol~100% conversion and selectivity in < 5 seconds23 °C europeanpharmaceuticalreview.combioengineer.org
NGO powder catalystSynthesis of propranololTOF of 2.27 h⁻¹- bioengineer.org
NGO membrane nanoreactorSynthesis of propranololTOF of 17.48 h⁻¹23 °C bioengineer.org
Candida antarctica Lipase B (CALB)Kinetic resolution of propranolol precursorsE > 300- acs.org

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Syntheses with high atom economy generate less waste. In the context of synthesizing this compound, the choice of synthetic route has a significant impact on its atom economy.

Waste minimization in the pharmaceutical industry is a broader concept that encompasses not only improving atom economy but also reducing solvent use, recycling materials, and preventing pollution. core.ac.uk Strategies for waste minimization in the synthesis of β-blockers include:

Solvent recovery and reuse: Where organic solvents are necessary, implementing efficient recovery and recycling protocols is crucial for minimizing waste. core.ac.uk

Use of immobilized enzymes: Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles, reducing the amount of catalyst waste. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are foundational to modern computational chemistry, offering precise calculations of molecular properties by solving the Schrödinger equation. wikipedia.org These techniques provide a detailed picture of the molecule's electronic and geometric landscape.

An analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its bonding, polarity, and intermolecular interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to compute the electronic wave function. fortunejournals.commdpi.com

From these calculations, several key properties are derived:

Electron Density Distribution: This maps regions of high and low electron concentration, highlighting the locations of covalent bonds and lone pairs.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching positive charge. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are critical for predicting non-covalent interactions, such as hydrogen bonding. For 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol, the amino group, hydroxyl group, and ether oxygens would be expected to be regions of negative potential, while the hydrogens of the amino and hydroxyl groups would be areas of positive potential.

Atom/GroupHypothetical Mulliken Charge (a.u.)
Amino Nitrogen (N)-0.85
Phenoxy Oxygen (O)-0.60
Hydroxyl Oxygen (O)-0.75
Methoxy (B1213986) Oxygen (O)-0.55
Hydroxyl Hydrogen (H)+0.45
Aromatic Ring Carbons-0.10 to +0.15

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the energies of these different spatial arrangements. libretexts.org A potential energy surface (PES) is a multidimensional map that represents the molecule's energy as a function of its geometry.

By systematically rotating key dihedral angles (e.g., around the C-O and C-C bonds of the propanol (B110389) backbone), a PES can be generated. This surface reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. youtube.com The relative energies of these stable conformers determine their population at a given temperature. Identifying the global minimum energy conformation is crucial, as it often represents the most likely structure of the molecule.

Conformer Description (Rotation around C2-C3 bond)Dihedral Angle (O-C2-C3-O)Hypothetical Relative Energy (kcal/mol)
Anti-periplanar180°0.00 (Global Minimum)
Syn-clinal (Gauche)+60°0.85
Syn-clinal (Gauche)-60°0.85
Syn-periplanar (Eclipsed)4.50 (Transition State)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. wikipedia.orgsolubilityofthings.com This theory is particularly useful for predicting chemical reactivity. fiveable.me The most important orbitals in this context are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO: Represents the outermost electrons and acts as an electron donor. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the lowest energy empty orbital and acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Molecular Orbital ParameterHypothetical Energy Value (eV)Implication
HOMO Energy-8.50Electron-donating capability (e.g., at amino group)
LUMO Energy-1.20Electron-accepting capability (e.g., at aromatic ring)
HOMO-LUMO Gap7.30High kinetic stability, low reactivity

Molecular Modeling and Simulation Methodologies

Building upon the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecules.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. arxiv.org By simulating the physical movements of atoms and molecules over time based on a force field, MD provides insights into how the molecule behaves under physiological conditions. patsnap.com

For a flexible molecule like this compound, standard MD simulations can become trapped in local energy minima. nih.gov To overcome this, enhanced sampling techniques such as Replica-Exchange Molecular Dynamics (REMD) or Metadynamics can be employed to more thoroughly explore the available conformational space and observe transitions between different stable states. nih.gov These simulations can reveal the dominant conformations in solution and the flexibility of different parts of the molecule.

The insights gained from computational studies form the basis for the rational design of new chemical derivatives with improved properties. nih.govresearchgate.net By understanding the structure-activity relationship (SAR) at a molecular level, modifications can be proposed to enhance desired characteristics. nih.gov

Targeted Modifications: The MEP and frontier orbital analysis can guide the placement of new functional groups to enhance interactions with a biological target. For example, if a region is identified as a hydrogen bond donor, a derivative might be designed to introduce a complementary acceptor group.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from computational chemistry (e.g., partial charges, HOMO/LUMO energies, molecular shape descriptors). These models create a statistical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of novel, unsynthesized derivatives. openmedicinalchemistryjournal.com This in-silico screening process can prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. For this compound, these models can correlate its structural features with its biological activities or physical properties, thereby predicting the behavior of novel, unsynthesized derivatives. Although specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the well-established methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be hypothetically applied based on studies of analogous aryloxypropanolamine compounds. researchgate.net

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. wikipedia.org In a hypothetical CoMFA study of this compound and its analogs, the molecules would be aligned based on a common scaffold. The steric (Lennard-Jones 6-12) and electrostatic (Coulombic) fields would then be calculated at various grid points surrounding the aligned molecules.

A partial least squares (PLS) analysis would then be employed to derive a mathematical equation linking these field values to the observed biological activity. The results of such an analysis are often visualized as 3D contour maps, indicating regions where modifications to the steric and electrostatic properties would likely enhance or diminish activity.

For instance, green contours in a steric map might indicate regions where bulky substituents are favored, while yellow contours would suggest that less bulky groups are preferred. Similarly, blue contours in an electrostatic map could highlight areas where electropositive groups increase activity, and red contours would point to regions where electronegative groups are beneficial.

A hypothetical CoMFA model for a series of aryloxypropanolamine analogs might yield the following statistical parameters, indicating a robust and predictive model:

ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated)> 0.9Represents the goodness of fit of the model.
Standard Error of EstimateLowMeasures the deviation of the predicted values from the experimental values.
F-statisticHighIndicates the statistical significance of the model.
Field Contribution-Steric: ~40-60%, Electrostatic: ~40-60%, showing the relative importance of each field. wikipedia.org

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. wikipedia.org This provides a more comprehensive description of the intermolecular interactions between the ligand and its target. The similarity indices are calculated at each grid point using a Gaussian-type distance dependence, which avoids the singularities at atomic positions that can occur in CoMFA.

A hypothetical CoMSIA study on this compound and its derivatives would likely reveal more detailed structural requirements for activity. The resulting contour maps would provide insights into the importance of hydrophobicity and hydrogen bonding interactions. For example, yellow and white contours could represent favorable and unfavorable hydrophobic regions, respectively. Cyan and purple contours might indicate favorable locations for hydrogen bond donors and acceptors, while orange and red contours could represent unfavorable regions for these interactions.

A representative CoMSIA model for a series of aryloxypropanolamine analogs could exhibit the following statistical results and field contributions:

ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated)> 0.9Represents the goodness of fit of the model.
Standard Error of EstimateLowMeasures the deviation of the predicted values from the experimental values.
F-statisticHighIndicates the statistical significance of the model.
Field Contribution-Steric: ~15-25%, Electrostatic: ~20-30%, Hydrophobic: ~20-30%, H-bond Donor: ~10-20%, H-bond Acceptor: ~10-20%

Predictive modeling, encompassing a broader range of computational techniques beyond CoMFA and CoMSIA, can be used to forecast the chemical behavior and interactions of this compound. These models can predict various properties such as solubility, lipophilicity (logP), metabolic stability, and potential toxicity. researchgate.net Machine learning algorithms, such as random forests and support vector machines, are increasingly used to build these predictive models based on large datasets of chemical structures and their corresponding experimental data. nih.gov

For this compound, predictive models could be developed to estimate its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in the early stages of drug development. These models rely on a set of calculated molecular descriptors that capture different aspects of the molecule's structure, including topological, electronic, and quantum chemical descriptors.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For this compound, a key reaction of interest is the cleavage of its ether linkages under certain conditions.

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. wikipedia.org Its characterization is fundamental to understanding the kinetics and mechanism of a reaction. For a reaction involving this compound, such as the acid-catalyzed cleavage of the ether bond, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state structure.

The process involves optimizing the geometry to a first-order saddle point on the potential energy surface. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles of the forming and breaking bonds, provide a snapshot of the molecule as it transforms from reactant to product.

Once the reactants, products, and transition state(s) have been identified, the entire reaction pathway can be mapped. This involves calculating the potential energy of the system as a function of the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the located transition state indeed connects the desired reactants and products.

For the acid-catalyzed cleavage of the ether linkage in this compound, two primary mechanisms, S(_N)1 and S(_N)2, are possible. researchgate.netfigshare.com A computational study would map out the potential energy surfaces for both pathways. The calculations would determine which pathway is energetically more favorable under specific conditions by comparing the activation energies of the respective rate-determining steps. The study would also provide detailed energetic data for all intermediates and transition states along each pathway.

A hypothetical energy profile for an S(_N)2-type ether cleavage might present the following energetic data:

SpeciesRelative Energy (kcal/mol)
Reactants (Protonated Ether + Nucleophile)0.0
Transition State+20 to +30
Products (Alcohol + Alkyl Halide)-5 to -15

Applications in Advanced Chemical and Materials Science

Analytical Chemistry Applications

Derivatization Reagent for Enhanced Detection

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step to enhance the detectability and separation of analytes. nih.govsdiarticle4.com Chemical derivatization modifies an analyte to improve its chromatographic behavior and/or detection sensitivity. academicjournals.org Reagents with primary amine functionalities are known to react with various compounds to form stable derivatives that are more easily detected.

1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol, possessing a reactive primary amine, has the potential to be used as a derivatization reagent. It can react with molecules containing functional groups such as carboxylic acids, aldehydes, or ketones. The resulting derivative would incorporate the phenoxy-methoxy-propan-2-ol moiety, which can enhance detectability, particularly in mass spectrometry, by providing a consistent and predictable fragmentation pattern. The process improves ionization efficiency and allows for more sensitive detection. ddtjournal.com

Common derivatization reactions involving primary amines include reactions with reagents like o-phthalaldehyde (OPA) or dansyl chloride to yield highly fluorescent products. sdiarticle4.com While this compound would typically be the analyte in such reactions, its structure also allows it to function as the reagent, tagging other molecules to facilitate their analysis.

Use as a Reference Standard in Analytical Purity Assessment

One of the most significant applications of this compound is its use as a reference standard in the pharmaceutical industry. Pharmaceutical reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. daicelpharmastandards.comanalyticachemie.in

This compound is structurally related to drugs like Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) and Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). pharmaffiliates.comlgcstandards.comnih.gov During the synthesis or degradation of these APIs, various related substances and impurities can be formed. daicelpharmastandards.com Regulatory bodies require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

Therefore, this compound can serve as a certified reference material (CRM) or a pharmaceutical secondary standard for an impurity that may arise in the manufacturing process of structurally similar drugs. It is used in analytical method development, validation, and routine quality control to accurately identify and quantify specific impurities. synzeal.comsynzeal.com

Related API API Chemical Name Potential Role of this compound
Guaifenesin3-(2-methoxyphenoxy)propane-1,2-diolImpurity Reference Standard
Mephenesin3-(2-methylphenoxy)propane-1,2-diolImpurity Reference Standard
Carvedilol1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-olImpurity/Metabolite Reference Standard lgcstandards.com

Potential in Functional Materials and Chemical Technologies

The inherent chemical properties of this compound make it a candidate for research and development in functional materials and chemical technologies. Its bifunctional nature—containing both an amine and a hydroxyl group—allows it to act as a versatile molecular building block.

Surface Functionalization and Coating Applications

Surface functionalization is the process of modifying the surface of a material to impart new properties, such as hydrophilicity, reactivity, or biocompatibility. researchgate.net Compounds with amine and hydroxyl groups are frequently used for this purpose as they can form covalent bonds with a variety of substrates, including silica, metal oxides, and polymers.

This compound could be used to functionalize surfaces through techniques like grafting. The hydroxyl group can react with surface silanol groups on silica or glass, while the amine group remains available for further reactions, such as coupling biomolecules or initiating polymerizations. This strategy is employed to create materials for applications ranging from protective coatings to biomedical devices. The functionalization of surfaces with amino groups can create hybrid base catalysts or alter surface energy.

Chemical Sensors and Probes

The development of chemical sensors is a rapidly growing field, with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.com The principle often involves a molecule that selectively interacts with a target analyte, producing a measurable signal.

The amine group in this compound can act as a recognition site for various analytes. For instance, amine-functionalized materials are known to be effective in detecting specific ions or small molecules. google.com This compound could be immobilized on a sensor substrate, such as graphene or an electrode surface, to create a sensor for aldehydes, metal ions, or other species that interact with primary amines. mdpi.com The interaction could lead to a change in an optical or electrochemical signal, allowing for the quantification of the analyte.

Adsorption and Separation Processes

Materials with tailored surface chemistry are essential for advanced adsorption and separation processes, such as chromatography and solid-phase extraction. The ability to selectively capture specific compounds from a complex mixture is critical for water purification, resource recovery, and analytical sample preparation. researchgate.net

Porous materials like activated carbon or zeolites can be functionalized to enhance their adsorption selectivity. researchgate.net By grafting this compound onto the surface of such a support, a stationary phase with unique separation characteristics could be created. The aromatic ring, ether linkages, and polar amine/hydroxyl groups would allow for multiple modes of interaction with analytes, including hydrogen bonding, dipole-dipole, and π-π stacking interactions. This could be particularly useful for the selective separation of phenoxy-containing compounds or other aromatic molecules from aqueous solutions.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol, providing insights into its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for this compound are predicted based on the analysis of its structural fragments, 4-aminophenol (B1666318) and 1-methoxy-2-propanol. rsc.orgchemicalbook.com The aromatic protons on the phenoxy ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propan-2-ol backbone would present as a set of multiplets, with their specific shifts and coupling patterns revealing their connectivity. The methoxy (B1213986) group would appear as a singlet, typically in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons of the phenoxy ring would show four distinct signals. The carbons of the propan-2-ol chain and the methoxy group would also have characteristic chemical shifts. rsc.orgchemicalbook.com

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to -O-)6.7-6.9 (d)~116
Aromatic CH (ortho to -NH₂)6.6-6.8 (d)~115
Aromatic C-O-~150-152
Aromatic C-NH₂-~140-142
-CH(OH)-3.9-4.1 (m)~68-70
-OCH₂- (phenoxy)3.8-4.0 (m)~70-72
-OCH₂- (methoxy)3.4-3.6 (m)~75-77
-OCH₃3.3-3.4 (s)~59
-NH₂3.5-4.5 (br s)-
-OH2.5-3.5 (br s)-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching will likely appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the propanol (B110389) and methoxy groups will be observed in the 2850-2960 cm⁻¹ range. The C-O stretching of the ether linkages and the alcohol will produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.netspectrabase.comchemicalbook.comresearchgate.netchemicalbook.comresearchgate.netnist.govmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage would also be Raman active. The aliphatic C-H bonds will also show characteristic signals. chemicalbook.comchemicalbook.comnih.gov

Expected Vibrational Frequencies for this compound

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
N-H Stretch (amine)3300-3500 (two bands)Moderate
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Strong
C-O Stretch (ether, alcohol)1000-1300Moderate

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₁₀H₁₅NO₃, the expected exact mass can be calculated.

Expected HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺C₁₀H₁₆NO₃⁺198.1125
[M+Na]⁺C₁₀H₁₅NNaO₃⁺220.0944

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities. nih.govsielc.comresearchgate.netptfarm.ploup.com A reversed-phase HPLC method would likely be developed for this compound.

A typical HPLC system would consist of a C18 column with a mobile phase composed of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (like acetonitrile or methanol). Detection is commonly performed using a UV detector, as the aromatic ring in the molecule will absorb UV light. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the main compound and any potential impurities.

Since this compound contains a stereocenter at the C2 position of the propanol backbone, it exists as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric purity of a sample. mdpi.comnih.govnih.govwvu.edumedwinpublishers.com

This separation can be achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating this class of compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol (B145695). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal. From this model, the positions of the individual atoms can be determined.

A typical crystallographic experiment would yield a set of data that includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating block of the crystal structure.

Atomic Coordinates: The precise (x, y, z) coordinates for each atom in the asymmetric unit.

While no experimental data exists for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₅NO₃
Formula Weight 197.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would extend to understanding how individual molecules of this compound pack together in the crystal lattice. This is governed by a variety of intermolecular forces. Given the functional groups present in the molecule (an amino group, a hydroxyl group, an ether linkage, and an aromatic ring), it is anticipated that hydrogen bonding would play a dominant role in the crystal packing.

Specifically, the following interactions would be expected:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the oxygen atoms of the hydroxyl, ether, and methoxy groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. A detailed analysis would reveal a network of intermolecular hydrogen bonds, potentially linking molecules into chains, sheets, or more complex three-dimensional architectures.

π-Interactions: The presence of the phenoxy group would allow for potential π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

Without experimental data, the specific nature and geometry of these interactions remain speculative. A full crystallographic study would be necessary to elucidate the intricate details of the solid-state supramolecular assembly of this compound.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

The synthesis of "1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol" traditionally relies on established methods. However, future research will likely focus on developing more efficient, sustainable, and innovative synthetic routes.

Key Research Thrusts:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and mild reaction conditions. mdpi.com Research into enzymatic routes for the key bond-forming steps in the synthesis of "this compound" could lead to highly enantioselective and efficient processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. The development of flow-based syntheses for this compound could enable more efficient and reproducible manufacturing.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce reaction times, offering a greener alternative to conventional heating methods. encyclopedia.pubnih.gov

A comparative look at conventional versus potential green synthetic approaches is presented below:

FeatureConventional SynthesisPotential Green Synthesis
Solvents Often hazardous organic solventsWater, supercritical CO2, bio-based solvents
Catalysts Traditional acid/base or metal catalystsBiocatalysts, recyclable catalysts
Energy Conventional heatingMicrowave, ultrasound, flow reactors
Waste Significant chemical waste generationMinimized waste, improved atom economy

Development of New Reactions and Functional Group Transformations

The inherent reactivity of the amino, phenoxy, and hydroxyl functional groups in "this compound" provides a rich platform for developing novel transformations.

Areas for Exploration:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach to creating derivatives compared to traditional cross-coupling reactions. nih.govnih.gov Palladium-catalyzed C-H olefination is one such example that could be explored. nih.gov

Novel Coupling Chemistries: Exploring new catalytic systems, such as those based on nickel or copper, could enable novel cross-coupling reactions to introduce a variety of substituents onto the aromatic ring. sciencedaily.com

Transformations of the Amino Group: Moving beyond simple acylation or alkylation, future work could investigate more complex transformations of the primary amine, such as its conversion to other nitrogen-containing heterocycles.

Derivatization of the Propan-2-ol Moiety: The secondary alcohol can be a site for various transformations, including oxidation to a ketone or conversion to other functional groups, leading to a diverse library of new compounds.

Integration with Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. nih.govresearchgate.netemanresearch.orgnih.gov

Key Computational Approaches:

Quantum Mechanics (QM) Calculations: QM methods can be used to elucidate reaction mechanisms, predict spectroscopic properties, and calculate the electronic structure of "this compound" and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets or materials.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity or other properties, aiding in the design of more potent or selective compounds.

Virtual Screening and Molecular Docking: These techniques can be used to screen large libraries of virtual compounds to identify potential new derivatives with desired binding affinities for specific biological targets. nih.govnih.gov

The integration of these computational tools is expected to significantly accelerate the discovery and optimization of new applications for this compound.

Computational MethodApplication in "this compound" Research
Quantum Mechanics (QM) Elucidating reaction pathways for new synthetic routes.
Molecular Dynamics (MD) Simulating interactions with potential biological receptors.
QSAR Predicting the activity of new derivatives for targeted applications.
Molecular Docking Identifying potential binding modes in enzymes or receptors.

Expansion into Novel Material Science and Catalytic Applications

The unique combination of functional groups in "this compound" makes it an attractive building block for new materials and catalysts.

Potential Applications:

Functional Polymers: The amino and hydroxyl groups can serve as reactive sites for polymerization, leading to the synthesis of new functional polyethers or polyamines. tandfonline.com These polymers could have applications as coatings, membranes, or in drug delivery systems.

Ligands for Catalysis: The molecule can be modified to act as a ligand for transition metal catalysts. The presence of both hard (oxygen, nitrogen) and soft (aromatic ring) donor sites could lead to catalysts with unique reactivity and selectivity.

Self-Assembling Materials: The potential for hydrogen bonding through the amino and hydroxyl groups, along with pi-stacking of the aromatic rings, could be exploited to design self-assembling systems for applications in nanotechnology and supramolecular chemistry.

Surface Modification: The compound could be used to modify the surface of materials, imparting new properties such as altered hydrophilicity or the ability to bind specific molecules. The incorporation of aromatic ethers into catalyst supports has been shown to influence electronic properties and enhance catalytic performance. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.